N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a cyclohexene ring and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of cyclohex-3-en-1-amine with trifluoroacetic anhydride. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
Cyclohex-3-en-1-amine+Trifluoroacetic anhydride→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the saturation of the cyclohexene ring to form N-(cyclohexyl)-2,2,2-trifluoroacetamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Cyclohex-3-en-1-one derivatives or carboxylic acids.
Reduction: N-(cyclohexyl)-2,2,2-trifluoroacetamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its trifluoroacetamide group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoroacetamide group can form strong hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexyl)-2,2,2-trifluoroacetamide
- N-(cyclohex-3-en-1-yl)-acetamide
- N-(cyclohex-3-en-1-yl)-2,2,2-trifluoropropionamide
Uniqueness
N-(cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a cyclohexene ring and a trifluoroacetamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not observed in its analogs. The trifluoroacetamide group, in particular, contributes to its high metabolic stability and potential for bioactivity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUZPHLIKWLQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454637 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78293-47-7 |
Source
|
Record name | N-(Cyclohex-3-en-1-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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